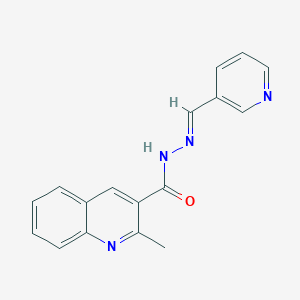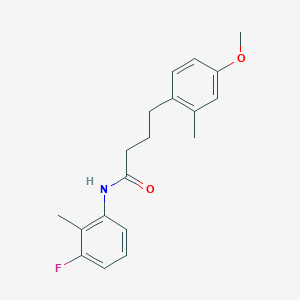
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide, also known as MPQC, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Mecanismo De Acción
The mechanism of action of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide is not fully understood. However, it has been proposed that 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide exerts its anticancer effects by inducing cell cycle arrest and apoptosis through the activation of the p53 pathway. 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The antibacterial activity of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide is believed to be due to its ability to disrupt the bacterial cell membrane and inhibit DNA synthesis.
Biochemical and Physiological Effects:
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has shown antibacterial activity against various bacterial strains, including MRSA and E. coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. However, there are also some limitations to using 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide in lab experiments. It is a relatively new compound that has not been extensively studied in vivo. Further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide. Further studies are needed to determine its safety and efficacy in humans. It is also important to investigate the mechanism of action of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide in more detail. In addition, the potential applications of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide in the treatment of other diseases, such as viral infections and autoimmune disorders, should be explored. Finally, the development of more potent and selective analogs of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide should be pursued to improve its therapeutic potential.
Métodos De Síntesis
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide can be synthesized through a multistep process involving the reaction of 2-methyl-3-quinolinecarboxylic acid with hydrazine hydrate, followed by the condensation reaction with 3-pyridinecarbaldehyde. The final product is obtained through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has shown antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Propiedades
Nombre del producto |
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide |
|---|---|
Fórmula molecular |
C17H14N4O |
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14N4O/c1-12-15(9-14-6-2-3-7-16(14)20-12)17(22)21-19-11-13-5-4-8-18-10-13/h2-11H,1H3,(H,21,22)/b19-11+ |
Clave InChI |
CMQFCTZVAATYDJ-YBFXNURJSA-N |
SMILES isomérico |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CN=CC=C3 |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CN=CC=C3 |
SMILES canónico |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)
![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)

